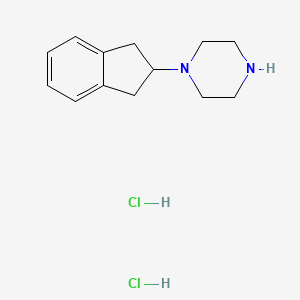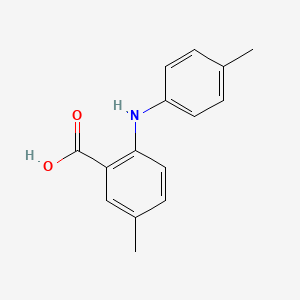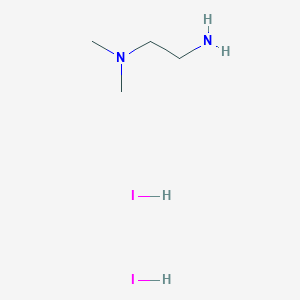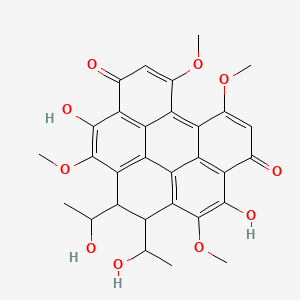
Coutaric acid
Overview
Description
Coutaric acid is a hydroxycinnamoyltartaric acid found in wine, pomace, and grapes. It is an ester formed from coumaric acid and tartaric acid . This compound is known for its antioxidant properties and its role in the phenolic composition of wines .
Mechanism of Action
Target of Action
Coutaric acid is a hydroxycinnamoyltartaric acid found in wine, pomace, and grapes . It is an ester formed from coumaric acid and tartaric acid P-coumaric acid, a related compound, has been found to interact with prostaglandin reductase 1 and histidine ammonia-lyase .
Mode of Action
P-coumaric acid, a related compound, has been found to interact with its targets, leading to various biological activities
Biochemical Pathways
Related compounds like p-coumaric acid are known to be involved in various biological activities, such as antioxidant, anti-inflammatory, analgesic, and anti-antimicrobial properties
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound
Result of Action
Related compounds like p-coumaric acid have been found to possess various biological activities, such as antioxidant, anti-inflammatory, analgesic, and anti-antimicrobial properties
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and concentration of substrates can affect the structure and function of enzymes, which can in turn influence the action of a compound
Biochemical Analysis
Biochemical Properties
Coutaric acid is a major constituent of phenolic polymer lignin in lignocellulosic materials It is involved in various biochemical reactions due to its phenolic nature
Cellular Effects
It is known that phenolic compounds like this compound can have antioxidant and anti-inflammatory properties . These properties suggest that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As a phenolic compound, it may exert its effects at the molecular level through its antioxidant and anti-inflammatory properties
Metabolic Pathways
This compound is involved in the metabolic pathways of lignin biosynthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: Coutaric acid can be synthesized through the esterification of coumaric acid and tartaric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, under controlled temperature conditions to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, this compound is often isolated from grape pomace using high-speed counter-current chromatography. This method allows for the efficient separation and purification of hydroxycinnamoyltartaric acids from the complex mixture present in grape pomace .
Chemical Reactions Analysis
Types of Reactions: Coutaric acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are reactive intermediates in various biochemical processes.
Reduction: The reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions involving this compound can occur at the hydroxyl groups, leading to the formation of various esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Acid chlorides and anhydrides are commonly used reagents for esterification reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various esters and ethers depending on the substituents used.
Scientific Research Applications
Coutaric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of phenolic compounds and their interactions.
Biology: this compound is studied for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Research has shown that this compound has potential therapeutic benefits, including anti-inflammatory and anti-cancer properties.
Industry: In the wine industry, this compound is important for its contribution to the phenolic profile and overall quality of wines
Comparison with Similar Compounds
Coutaric acid is similar to other hydroxycinnamoyltartaric acids, such as caftaric acid and fertaric acid. These compounds share a common structure, with variations in the phenolic acid component:
Caftaric Acid: Formed from caffeic acid and tartaric acid.
Fertaric Acid: Formed from ferulic acid and tartaric acid.
Uniqueness: this compound is unique due to its specific phenolic composition and its significant presence in certain grape varieties. It plays a crucial role in the sensory properties of wines, contributing to their color, astringency, and bitterness .
Properties
IUPAC Name |
(2R,3R)-2-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxybutanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O8/c14-8-4-1-7(2-5-8)3-6-9(15)21-11(13(19)20)10(16)12(17)18/h1-6,10-11,14,16H,(H,17,18)(H,19,20)/b6-3+/t10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYJZRKTYXTZHP-NNPIPJJVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726998 | |
| Record name | trans-Coutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27174-07-8 | |
| Record name | Coutaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27174-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coutaric acid, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027174078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Coutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COUTARIC ACID, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K874CF6AHR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![sodium;(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-6-(2-aminoethoxy)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B3028606.png)








